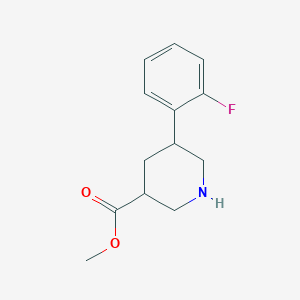![molecular formula C8H13N3O3 B13082758 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is a chemical compound with the molecular formula C8H14N3O3. It is known for its unique structure, which includes a morpholine ring and an oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce different reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine
- 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine
- 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azetidine
Uniqueness
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to its specific combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H13N3O3 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C8H13N3O3/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6/h6,9H,2-5H2,1H3 |
Clave InChI |
NJWNVVRSMMKEBY-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=NO1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
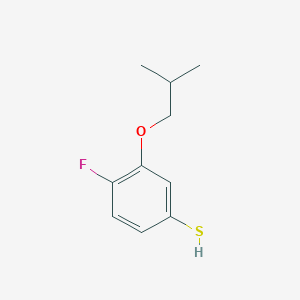
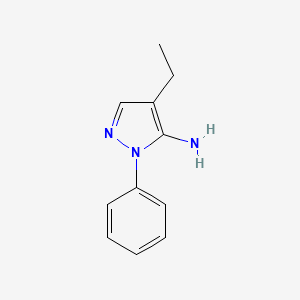

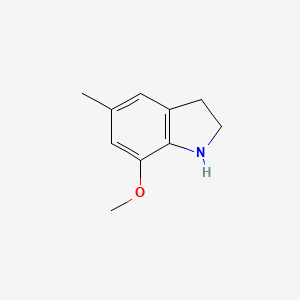
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)

![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

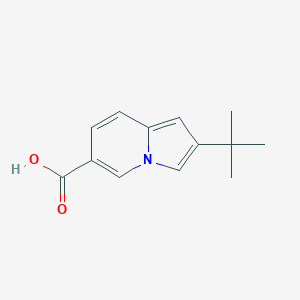
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)


